2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound characterized by its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring and a boronate ester group, which contribute to its chemical reactivity and functional properties. The molecular formula for this compound is , with a molecular weight of approximately .
The synthesis of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves several key steps:
These methods can be optimized for industrial production to enhance yield and purity while utilizing continuous flow reactors for greater efficiency .
The molecular structure of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 4,4-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5H-1,3-thiazole |
InChI Key | KVCNUTNJRDGZBS-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(CS3)(C)C |
The compound can undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves:
This dual functionality makes it an attractive candidate for drug development and material sciences.
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
The compound's solubility in organic solvents makes it suitable for various applications in organic synthesis.
The applications of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole include:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3